2-(2-Oxopropyl)hex-2-enoic acid
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Overview
Description
2-(2-Oxopropyl)hex-2-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)hex-2-enoic acid can be achieved through various methods. One common approach involves the aldol condensation of hexanal with acetone, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the aldol condensation, and an oxidizing agent like potassium permanganate for the oxidation step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)hex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids with additional functional groups.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated carboxylic acids.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of hexanoic acid derivatives.
Substitution: Formation of halogenated carboxylic acids.
Scientific Research Applications
2-(2-Oxopropyl)hex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)hex-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The presence of the carboxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Hex-2-enoic acid: Similar structure but lacks the oxopropyl group.
2-Ethylhexanoic acid: Similar carbon chain length but differs in the functional groups attached.
Crotonic acid: Similar unsaturated carboxylic acid but with a different carbon chain arrangement.
Uniqueness
2-(2-Oxopropyl)hex-2-enoic acid is unique due to the presence of both the oxopropyl group and the double bond within its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
63063-92-3 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(2-oxopropyl)hex-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-8(9(11)12)6-7(2)10/h5H,3-4,6H2,1-2H3,(H,11,12) |
InChI Key |
INEHBQZPGRQBJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CC(=O)C)C(=O)O |
Origin of Product |
United States |
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